molecular formula C21H23N3O4S B11442120 Dimethyl 2-({[2-(pyridin-3-yl)piperidin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate

Dimethyl 2-({[2-(pyridin-3-yl)piperidin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate

Cat. No.: B11442120
M. Wt: 413.5 g/mol
InChI Key: NPCMQVLCKHAVLK-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-{[2-(PYRIDIN-3-YL)PIPERIDINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-{[2-(PYRIDIN-3-YL)PIPERIDINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridine derivatives, followed by their coupling with the benzene dicarboxylate moiety. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-{[2-(PYRIDIN-3-YL)PIPERIDINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1,4-DIMETHYL 2-{[2-(PYRIDIN-3-YL)PIPERIDINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-{[2-(PYRIDIN-3-YL)PIPERIDINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Known for their broad range of biological activities and applications in drug development.

    Pyrrolidine Derivatives: Widely used in medicinal chemistry for their pharmacological properties.

    Pyrazolo[3,4-d]pyrimidine Derivatives: Investigated for their potential as kinase inhibitors and anticancer agents.

Uniqueness

1,4-DIMETHYL 2-{[2-(PYRIDIN-3-YL)PIPERIDINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

dimethyl 2-[(2-pyridin-3-ylpiperidine-1-carbothioyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C21H23N3O4S/c1-27-19(25)14-8-9-16(20(26)28-2)17(12-14)23-21(29)24-11-4-3-7-18(24)15-6-5-10-22-13-15/h5-6,8-10,12-13,18H,3-4,7,11H2,1-2H3,(H,23,29)

InChI Key

NPCMQVLCKHAVLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCCCC2C3=CN=CC=C3

Origin of Product

United States

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